2H-Pyran, 2-butoxy-3,4-dihydro-4-phenyl-
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Overview
Description
2-Butoxy-3,4-dihydro-4-phenyl-2H-pyran is a heterocyclic organic compound with the molecular formula C15H20O2. It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom, substituted with a butoxy group and a phenyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butoxy-3,4-dihydro-4-phenyl-2H-pyran can be synthesized through the reaction of cinnamaldehyde (CAS number 14371-10-9) with vinyl n-butyl ether (CAS number 111-34-2). The reaction typically involves the use of a catalyst and specific reaction conditions to facilitate the formation of the pyran ring .
Industrial Production Methods
Industrial production of 2-butoxy-3,4-dihydro-4-phenyl-2H-pyran may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include controlling temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-3,4-dihydro-4-phenyl-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The butoxy or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyran derivatives .
Scientific Research Applications
2-Butoxy-3,4-dihydro-4-phenyl-2H-pyran has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of other heterocyclic compounds.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-butoxy-3,4-dihydro-4-phenyl-2H-pyran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyran ring structure allows it to participate in various biochemical pathways, potentially affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative without the butoxy and phenyl substitutions.
2,3-Dihydropyran: Another pyran derivative with different substitution patterns.
Tetrahydropyran: A fully saturated pyran ring without double bonds.
Uniqueness
2-Butoxy-3,4-dihydro-4-phenyl-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
324-00-5 |
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Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-butoxy-4-phenyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C15H20O2/c1-2-3-10-16-15-12-14(9-11-17-15)13-7-5-4-6-8-13/h4-9,11,14-15H,2-3,10,12H2,1H3 |
InChI Key |
BAMXSUOLVYQHGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CC(C=CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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